N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl group.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-8-11(2)18(17-10)7-6-16-22(19,20)14-9-12(15)4-5-13(14)21-3/h4-5,8-9,16H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZZIMXTLYMFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following key chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2415530-88-8 |
| Molecular Formula | C₁₄H₁₇FN₄O₂S |
| Molecular Weight | 317.37 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Preliminary studies suggest that it may act as a kinase inhibitor, which is crucial for regulating various cellular functions, including proliferation and apoptosis.
Key Findings:
- Kinase Inhibition : The compound shows promising activity against several protein kinases, which are pivotal in cancer signaling pathways. For example, it has been noted to inhibit the activity of AKT and ERK pathways, leading to reduced cell survival in certain cancer cell lines .
- Antibacterial Activity : Research indicates that derivatives of pyrazole compounds exhibit antibacterial properties. The sulfonamide moiety contributes to this activity by interfering with bacterial folate synthesis .
Biological Studies
Several studies have assessed the biological effects of this compound:
- In Vitro Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency .
- Antibacterial Testing : The compound was tested against both Gram-positive and Gram-negative bacteria. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported between 32 µg/mL and 64 µg/mL .
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound induces cell cycle arrest at the G2/M phase, leading to enhanced apoptotic cell death .
Case Study 2: Antibacterial Efficacy
In a clinical setting, the compound was evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated subjects compared to controls, showcasing its potential as an alternative treatment option for resistant bacterial infections .
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazole derivatives, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide, exhibit anticancer activities. These compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of breast cancer cells and other malignancies through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
Pyrazole-containing compounds are recognized for their antimicrobial properties. The specific compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. In vitro tests have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This action suggests potential applications in treating inflammatory diseases such as arthritis .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | The compound inhibited proliferation in breast cancer cell lines with IC50 values indicating strong activity. |
| Study B | Assess antimicrobial activity | Demonstrated significant inhibition against MRSA and E. coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Investigate anti-inflammatory properties | Showed a reduction in inflammatory markers in animal models of arthritis, suggesting therapeutic potential in chronic inflammatory conditions. |
Synthesis and Modification
The synthesis of this compound involves several steps that can be optimized for yield and purity. Modifications of the pyrazole ring or the sulfonamide group may enhance biological activity or selectivity for specific targets within cancer or microbial pathways .
Computational Studies
Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding further modifications for enhanced efficacy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several pyrazole- and sulfonamide-containing molecules. Key comparisons include:
Table 1: Structural Comparison with Analogues
Key Observations:
- Pyrazole Motif : The 3,5-dimethylpyrazole group is conserved across analogues, suggesting its role in hydrophobic interactions or hydrogen bonding. In the target compound, the ethyl spacer may enhance conformational flexibility compared to shorter linkers (e.g., methylene in compounds) .
- Sulfonamide vs. Carboxamide : The benzenesulfonamide core in the target compound may improve solubility and metabolic stability relative to carboxamide derivatives (e.g., , Entry 2) .
- Electron-Withdrawing Groups : The 5-fluoro substituent in the target compound likely enhances binding affinity to targets like kinases or carbonic anhydrases, similar to fluorinated analogues in .
Pharmacokinetic and Toxicity Predictions
While experimental ADME-Tox data for the target compound is unavailable, inferences can be drawn from structurally related molecules:
- Metabolic Stability : The 2-methoxy group may reduce oxidative metabolism compared to hydroxylated analogues, as seen in pyrazole-thiazole hybrids () .
- Toxicity : Pyrazole derivatives with bulky substituents (e.g., bromophenyl in X66) often exhibit higher cytotoxicity, whereas the target compound’s methoxy and fluoro groups may mitigate this risk .
Research Findings and Hypotheses
- Antimicrobial Potential: Pyrazole-thiazole hybrids () demonstrate moderate activity against Candida spp. and Staphylococcus aureus. The target compound’s sulfonamide group may broaden its spectrum against Gram-negative bacteria .
- Kinase Inhibition : The triazine-pyrazole hybrid X66 () shows TRAIL pathway activation. The target compound’s benzenesulfonamide core is structurally akin to kinase inhibitors like vemurafenib, suggesting possible MAPK pathway modulation .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 3,5-dimethylpyrazole with a bromoethyl intermediate via nucleophilic substitution.
- Step 2 : Sulfonylation of the resulting ethyl-pyrazole derivative with 5-fluoro-2-methoxybenzenesulfonyl chloride under anhydrous conditions.
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization using ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm intermediate structures .
- Critical Note : Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-sulfonylation or ring-opening .
Q. How is the purity and stability of this compound validated in preclinical studies?
- Methodology :
- HPLC-PDA (reverse-phase C18 column, acetonitrile/water mobile phase) quantifies purity (>95% required for in vitro assays).
- Stability : Accelerated stability studies under varying pH (2–9), temperature (4°C–40°C), and light exposure. Degradation products are identified via LC-MS .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodology :
- Enzyme inhibition assays : Target enzymes (e.g., carbonic anhydrase, cyclooxygenase) are incubated with the compound, and activity is measured spectrophotometrically.
- Cellular assays : Cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and uptake studies (fluorescence tagging) in relevant cell lines .
Advanced Research Questions
Q. How can structural contradictions in SAR studies be resolved when comparing this compound to analogs?
- Methodology :
- Computational docking (AutoDock Vina, Schrödinger Suite) identifies binding poses and affinity differences.
- Free-energy perturbation (FEP) calculations rationalize potency variations caused by substituents (e.g., fluoro vs. methoxy positioning).
- Orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics) validate hypotheses .
Q. What strategies mitigate low solubility in aqueous buffers during pharmacokinetic studies?
- Methodology :
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
- Solid dispersion : Amorphous formulations with polymers (HPMC, PVP) improve dissolution rates .
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during X-ray structure determination?
- Methodology :
- Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes noise.
- Refinement : Use SHELXL (rigid-body refinement, TWIN/BASF commands for twinned crystals).
- Validation : Check Rfree and electron density maps (e.g., omit maps) for model accuracy .
Q. What orthogonal techniques confirm target engagement in complex biological matrices?
- Methodology :
- CETSA (Cellular Thermal Shift Assay): Quantifies target stabilization upon compound binding.
- Photoaffinity labeling : Incorporation of a photoactivatable group (e.g., diazirine) followed by click chemistry and MS/MS identification .
Q. How are metabolic pathways elucidated to guide lead optimization?
- Methodology :
- In vitro metabolism : Incubation with liver microsomes (human/rodent) and LC-HRMS to identify phase I/II metabolites.
- Isotope labeling : ¹⁴C or deuterium tags track metabolic hotspots (e.g., pyrazole ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
